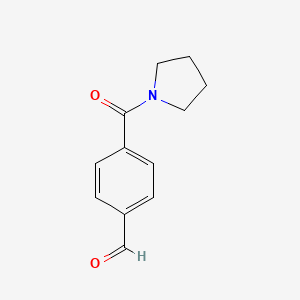

4-(Pyrrolidine-1-carbonyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-9-10-3-5-11(6-4-10)12(15)13-7-1-2-8-13/h3-6,9H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXKPVXZEDERLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509868 | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80020-05-9 | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. Possessing both a reactive aldehyde and a stable amide-linked pyrrolidine moiety, this compound serves as a crucial intermediate for constructing complex molecular architectures. We will delve into its core physicochemical properties, headlined by its molecular weight, and present a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this document explores its strategic applications, particularly in the development of novel therapeutics, grounding all claims in authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym p-(1-pyrrolidinyl)carbonylbenzaldehyde, is a solid, typically white to off-white, organic compound.[1][2] Its structure is foundational to its utility, incorporating a para-substituted benzene ring with an electrophilic aldehyde group, capable of undergoing a wide range of chemical transformations, and a robust amide group connected to a saturated five-membered pyrrolidine ring. This amide linkage enhances the molecule's metabolic stability and influences its solubility profile, making it an attractive scaffold in drug design.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing at-a-glance data critical for experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Weight | 203.24 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3][4][5][7] |

| CAS Number | 80020-05-9 | [1][2][3][4][5] |

| Appearance | White to off-white solid | [1][2] |

| Purity (Typical) | ≥ 97% (by HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1][2] |

| IUPAC Name | This compound | [6] |

Molecular Structure

The structural arrangement of its functional groups is key to its chemical behavior.

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved through a robust and scalable amidation reaction. The causality behind this choice of strategy lies in the high efficiency and selectivity of forming an amide bond from a carboxylic acid (or its activated derivative) and a secondary amine.

Synthetic Workflow

A reliable method involves the conversion of 4-formylbenzoic acid into an acid chloride, followed by a Schotten-Baumann reaction with pyrrolidine. This two-step process is favored for its high yield and straightforward purification.

Detailed Experimental Protocol

This protocol describes a self-validating system where the identity and purity of the final product are confirmed analytically.

Step 1: Synthesis of 4-Formylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-formylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-formylbenzoyl chloride, a yellow oil or solid, is typically used in the next step without further purification.

Step 2: Amidation with Pyrrolidine

-

Dissolve the crude 4-formylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

In a separate flask, dissolve pyrrolidine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0°C in an ice bath.

-

Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Workup and Purification

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.

Analytical Characterization (Trustworthiness)

To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is mandatory:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by identifying distinct proton signals, including the aldehyde proton (~9.9-10.1 ppm), aromatic protons in the 7-8 ppm range, and the characteristic multiplets of the pyrrolidine ring protons.

-

Mass Spectrometry (MS): Verifies the molecular weight. Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 204.24.

-

High-Performance Liquid Chromatography (HPLC): Establishes the purity of the final compound, which should typically be ≥97% for use in sensitive applications.[1][2]

Applications in Research and Drug Development

The value of this compound lies in its role as a versatile building block for creating more complex molecules.[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] It is particularly valuable in developing drugs that target neurological disorders.[1][2] The pyrrolidine moiety is a common feature in central nervous system (CNS) active compounds. Furthermore, derivatives have been explored for their potential anti-inflammatory and analgesic properties.[2]

-

Organic Synthesis: The aldehyde functional group serves as a handle for numerous C-C and C-N bond-forming reactions, including reductive aminations, Wittig reactions, aldol condensations, and the formation of imines and oximes. This allows for the systematic extension of the molecular framework.

-

Chemical Biology: Researchers utilize this compound in the synthesis of libraries of small molecules for screening as potential enzyme inhibitors.[2] The benzaldehyde can be used to covalently modify enzyme active sites, while the pyrrolidine-amide portion can be tailored to occupy specific binding pockets, contributing to the understanding of biochemical pathways and drug-target interactions.[2] The related structure, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is a known intermediate for small-molecule anticancer drugs, highlighting the importance of this chemical motif in oncology research.[8]

Handling and Storage

-

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-

Storage: For long-term stability and to maintain its high purity, this compound should be stored in a tightly sealed container at refrigerated temperatures between 0-8 °C.[1][2]

Conclusion

This compound is more than a simple chemical with a molecular weight of 203.24 g/mol .[1][2][3][4][5][6] It is a strategically designed synthetic intermediate that offers researchers and drug developers a reliable starting point for the creation of novel and complex molecules with significant therapeutic potential. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool in the modern chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 80020-05-9 CAS MSDS (4-(PYRROLIDINE-1-CARBONYL)-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzaldehyde,4-(1-pyrrolidinylcarbonyl)- | CymitQuimica [cymitquimica.com]

- 8. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: Current Limitations in Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist

As a Senior Application Scientist, my primary objective is to provide you with technical guides that are not only accurate but also grounded in field-proven insights and methodologies you can trust. The foundation of such a guide rests upon a bedrock of verifiable experimental data.

After a comprehensive search of scientific literature and chemical databases for information on 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS No. 80020-05-9), it has become evident that there is a significant scarcity of detailed, publicly available experimental data for this specific compound. While basic identifiers and some predicted properties are available, crucial experimental data required for an in-depth technical guide—such as a confirmed melting point, detailed solubility characteristics, comprehensive spectral analyses (NMR, IR, MS), and a validated, step-by-step synthesis protocol—are not sufficiently documented in accessible literature.

It is imperative to distinguish this compound from the structurally related but distinct compound, 4-(1-Pyrrolidino)benzaldehyde (CAS No. 51980-54-2), for which more data is available. The presence of a carbonyl group directly attached to the pyrrolidine nitrogen in the target compound significantly alters its chemical and physical properties.

Therefore, in the spirit of scientific integrity and to prevent the dissemination of unverified information, this document will present the currently available data for this compound and will clearly delineate where confirmed experimental data is lacking. We will also provide a theoretical framework for its synthesis and expected analytical characteristics based on established chemical principles. This approach ensures that you are equipped with the most accurate information currently available while highlighting the areas where further research is needed.

Introduction to this compound

This compound is a substituted benzaldehyde derivative featuring a pyrrolidine ring connected to the benzene ring via an amide linkage. Its chemical structure consists of a benzaldehyde moiety at the para position of a benzoyl group, which is further functionalized with a pyrrolidine amide. This arrangement of functional groups—an aldehyde, an aromatic ring, and a tertiary amide—makes it a potentially versatile intermediate in organic synthesis.

The aldehyde group can participate in a wide range of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. The pyrrolidine-carbonyl moiety can influence the molecule's solubility, polarity, and pharmacokinetic properties in potential drug candidates.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that much of this data is predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2][3] |

| CAS Number | 80020-05-9 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | 388.4 ± 25.0 °C (Predicted) | |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Data not available | |

| Storage Conditions | 0-8 °C | [1] |

Proposed Synthesis and Reactivity

Proposed Synthetic Pathway

A common method for the formation of amides is the reaction of a carboxylic acid derivative with an amine. In this case, the synthesis could proceed via the reaction of a 4-formylbenzoyl chloride with pyrrolidine.

Reaction Scheme:

References

An In-Depth Technical Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and a detailed, field-proven synthetic protocol with mechanistic insights. Furthermore, it explores its strategic application as a foundational building block in the development of novel therapeutics, particularly in constructing libraries of pyrrolidine-containing derivatives for drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic research endeavors.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, the efficiency of synthetic pathways and the novelty of molecular scaffolds are paramount. This compound (also known as p-(1-pyrrolidinyl)carbonylbenzaldehyde) has emerged as a key intermediate, valued for its unique bifunctional structure.[1][2] The molecule incorporates a reactive aldehyde group, a gateway for numerous chemical transformations, and a stable pyrrolidine amide moiety. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[3]

This compound serves as a critical starting material for synthesizing a diverse range of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and as potential enzyme inhibitors.[1][4] Its utility extends to the production of specialty and fine chemicals, making it a valuable tool in both academic research and industrial applications.[1][2][4] This guide offers a deep dive into its chemical identity, a reliable method for its synthesis and characterization, and the strategic rationale for its use in creating novel chemical entities.

Molecular Profile: Structure and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application.

Chemical Structure and Formula

This compound is characterized by a central benzene ring substituted at the 1 and 4 positions. One position holds a formyl (aldehyde) group (-CHO), while the other features a carbonyl group linked to a pyrrolidine ring, forming a tertiary amide.

-

IUPAC Name: this compound[5]

The structure's key features are the electrophilic aldehyde carbon, susceptible to nucleophilic attack, and the robust amide bond, which provides structural rigidity.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying properties of this compound, which are essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 80020-05-9 | [1][5] |

| Molecular Weight | 203.24 g/mol | [1][5][6][7] |

| Appearance | White to off-white solid | [1][4] |

| Purity (Typical) | ≥ 97% (HPLC) | [1][4] |

| Topological Polar Surface Area (TPSA) | 37.38 Ų | [7] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Storage Conditions | Store at 0-8 °C, under inert atmosphere | [1][4] |

Synthesis and Characterization: A Validated Protocol

While this compound is commercially available, an in-house synthesis may be required for specific research applications or scale-up. The most logical and reliable synthetic route involves the amide coupling of 4-formylbenzoic acid with pyrrolidine.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify readily available starting materials. The key disconnection is at the amide bond, revealing 4-formylbenzoic acid and pyrrolidine. This is a standard and highly reliable transformation in organic synthesis.

Recommended Synthetic Protocol

This protocol describes the synthesis using a common peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its high efficiency and suppression of side reactions.

Materials and Reagents:

-

4-Formylbenzoic acid

-

Pyrrolidine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-formylbenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial as it forms the highly reactive O-acylisourea intermediate, which prevents racemization if chiral substrates are used and enhances reaction speed.

-

Nucleophilic Addition: Add pyrrolidine (1.2 eq) dropwise to the activated mixture. The use of a slight excess of the amine ensures the complete consumption of the valuable acid component.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is fully consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine. This washing sequence is a self-validating system; the bicarbonate wash removes acidic impurities, while the brine wash removes residual water and aids in phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Protocol Validation: Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of aromatic protons, the aldehyde proton (singlet, ~9.9-10.0 ppm), and the aliphatic protons of the pyrrolidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for the aldehyde carbon (~192 ppm), the amide carbonyl carbon (~169 ppm), and the unique carbons of the aromatic and pyrrolidine rings.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (m/z = 203.24). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final product, which should typically be ≥97% for use in further synthetic applications.[1]

Application in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for generating libraries of drug-like molecules.[4] The aldehyde functional group is a synthetic linchpin for diversification.

A Strategic Building Block for Compound Libraries

The aldehyde can undergo a wide array of chemical transformations, allowing for the systematic exploration of chemical space around the core scaffold. This is a cornerstone of modern lead optimization in drug discovery.

This workflow demonstrates how a single, readily accessible intermediate can be rapidly converted into four distinct classes of compounds, each with unique structural and electronic properties suitable for screening against biological targets. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives has been highlighted as important for developing small molecule anticancer drugs.[9][10]

Causality in Application: Why This Scaffold?

-

Structural Rigidity and Vectorial Projection: The para-substituted benzene ring acts as a rigid linker, projecting the pyrrolidine amide and the synthetically modified aldehyde group in well-defined vectors. This is critical for precise interaction with protein binding pockets.

-

Modulation of Physicochemical Properties: The pyrrolidine amide contributes to aqueous solubility and can act as a hydrogen bond acceptor. The modifications at the aldehyde position allow for fine-tuning of properties like lipophilicity (LogP), polar surface area, and metabolic stability.

-

Proven Bioactivity: The pyrrolidine motif is a well-established component of bioactive molecules, increasing the probability of identifying new hits during screening campaigns.[3] Derivatives are often explored for anti-inflammatory and analgesic properties.[1][2]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in chemical synthesis and drug development. Its straightforward and high-yield synthesis, combined with the versatile reactivity of its aldehyde group, makes it an invaluable platform for generating novel molecular architectures. The inherent drug-like properties conferred by the pyrrolidine amide moiety further enhance its profile as a high-potential building block. For research teams aiming to accelerate their discovery programs, a deep understanding and proficient use of this intermediate can provide a significant competitive advantage in the quest for next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. enamine.net [enamine.net]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Benzaldehyde,4-(1-pyrrolidinylcarbonyl)- | CymitQuimica [cymitquimica.com]

- 9. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Atlantis Press [atlantis-press.com]

An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile intermediate in pharmaceutical and organic synthesis.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core chemical principles, step-by-step experimental protocols, and in-depth characterization of the target compound. Two primary and robust synthetic routes are presented: the acylation of pyrrolidine with 4-formylbenzoyl chloride and the amide coupling of 4-formylbenzoic acid with pyrrolidine. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde group and a stable pyrrolidine amide, makes it a valuable building block for the synthesis of more complex molecular architectures.[1] The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to desirable pharmacokinetic properties. This intermediate is particularly crucial in the development of novel therapeutics, including enzyme inhibitors and agents targeting neurological disorders.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][3] |

| Molecular Weight | 203.24 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 80020-05-9 | [1][3] |

| Storage Conditions | 0-8 °C | [1] |

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound primarily revolves around the formation of a robust amide bond between a 4-formylphenyl precursor and pyrrolidine. Two principal strategies are favored in the laboratory for their efficiency and reliability:

-

Route A: Acylation via 4-Formylbenzoyl Chloride: This classic approach involves the reaction of a highly reactive acyl chloride with pyrrolidine. It is often characterized by rapid reaction times and high yields.

-

Route B: Direct Amide Coupling of 4-Formylbenzoic Acid: This modern approach utilizes coupling agents to facilitate the direct formation of the amide bond from the corresponding carboxylic acid, avoiding the need to prepare the acyl chloride intermediate.

The choice between these routes depends on factors such as the availability of starting materials, desired reaction conditions, and the scale of the synthesis.

Synthetic Route A: Acylation of Pyrrolidine with 4-Formylbenzoyl Chloride

This method is a robust and widely applicable procedure for amide bond formation, often referred to as the Schotten-Baumann reaction. The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the secondary amine of pyrrolidine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of 4-formylbenzoyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to form the stable amide product. A base, typically a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic.

Caption: Mechanism of Acylation.

Preparation of 4-Formylbenzoyl Chloride

The necessary starting material, 4-formylbenzoyl chloride, can be readily synthesized from commercially available 4-formylbenzoic acid.

-

Reaction Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas absorption unit, add 4-formylbenzoic acid (1.5 g, 10 mmol) and toluene (10 mL).

-

Reagent Addition: Add thionyl chloride (1.46 mL, 20 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain 4-formylbenzoyl chloride as a white solid. This product is often used in the next step without further purification.

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |

| 4-Formylbenzoyl chloride | 10.19 (s, 1H), 8.32 (d, J=8.1 Hz, 2H), 8.06 (d, J=8.0 Hz, 2H) | 193.44, 167.05, 166.94, 139.40, 136.09, 134.90, 130.42, 130.19, 130.03, 129.94 |

Source:[4]

Experimental Protocol: Synthesis of this compound[5][6]

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acyl Chloride Addition: Dissolve 4-formylbenzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthetic Route B: Amide Coupling of 4-Formylbenzoic Acid

This approach offers a more direct synthesis from the carboxylic acid, circumventing the need for the often moisture-sensitive acyl chloride. The success of this route hinges on the choice of an appropriate coupling agent to activate the carboxylic acid.

The Role of Coupling Agents

Coupling agents are essential for activating the carboxyl group of 4-formylbenzoic acid, making it more susceptible to nucleophilic attack by pyrrolidine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and its ability to suppress side reactions, particularly racemization in chiral substrates.[6]

References

An In-depth Technical Guide to the Safe Handling of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(pyrrolidine-1-carbonyl)benzaldehyde (CAS No. 80020-05-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established laboratory best practices to ensure the safe and effective use of this versatile chemical intermediate. Given the limited specific toxicological data for this compound, a cautious approach is recommended, drawing analogies from structurally similar molecules and adhering to rigorous safety standards.

Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a white to off-white solid at room temperature.[1][2][3] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals stems from its unique molecular structure, which incorporates both an aldehyde and a tertiary amide functional group.[1][2][3]

| Property | Value | Source |

| CAS Number | 80020-05-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 203.24 g/mol | [1][2][3][4][5][6] |

| Appearance | White to off-white solid | [1][2][3] |

| Purity | ≥ 97% (HPLC) | [1][8] |

| Storage Temperature | 0-8 °C | [1][2][3][8] |

Hazard Identification and Risk Assessment

2.1. Inferred Hazards from Structural Analogs

-

4-(1-Pyrrolidinyl)benzaldehyde (CAS 51980-54-2): This closely related compound, lacking the carbonyl group, is classified with the following GHS hazard statements:

-

Benzaldehyde (CAS 100-52-7): The parent aromatic aldehyde is an eye and respiratory irritant with low acute toxicity.[10][11]

-

Pyrrolidine (CAS 123-75-1): The parent amine is a highly flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[12]

Causality: The presence of the benzaldehyde moiety suggests a potential for eye and respiratory irritation. The pyrrolidine group, particularly as a tertiary amide, may contribute to skin and eye irritation. Given that the compound is a fine solid, inhalation of dust particles presents a significant risk of respiratory tract irritation.

2.2. Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[1][2]

-

Reactivity:

-

Aldehydes are susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding carboxylic acid.

-

Avoid strong oxidizing agents, strong acids, and strong bases.

-

-

Hazardous Decomposition Products: While specific data is unavailable, combustion is expected to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other potentially toxic fumes.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential to minimize exposure.

3.1. Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, that should be implemented when working with this compound.

Caption: Hierarchy of controls for minimizing chemical exposure.

3.2. Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or a face shield. | Protects against dust particles and potential splashes. |

| Hand | Chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly. |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary based on a formal risk assessment. | Prevents inhalation of irritating dust. |

Detailed Protocols for Safe Handling & Storage

Adherence to standardized protocols is critical for preventing accidental exposure and ensuring experimental integrity.

4.1. Storage

Store the container tightly closed in a dry, cool, and well-ventilated place, ideally between 0-8°C.[1][2][3][4][8] Keep away from incompatible materials such as strong oxidizing agents and foodstuffs.[4]

4.2. Experimental Workflow: Weighing and Dissolving the Solid

This protocol outlines the essential steps for safely handling the compound from storage to solution.

References

- 1. acs.org [acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. santos.com [santos.com]

- 12. nj.gov [nj.gov]

A Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: A Versatile Scaffold in Modern Research

Abstract

4-(Pyrrolidine-1-carbonyl)benzaldehyde is a bifunctional organic compound that has emerged as a cornerstone intermediate in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde group and a robust pyrrolidine-amide moiety, provides a versatile platform for the development of complex molecules and novel therapeutic agents. This technical guide offers an in-depth exploration of the compound's properties, its strategic applications in research, and detailed methodologies for its use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their scientific endeavors.

Introduction: Unpacking the Molecular Utility

At its core, this compound is a molecule of strategic importance due to the orthogonal reactivity of its functional groups. The benzaldehyde component serves as a classical "handle" for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. Simultaneously, the N-acyl pyrrolidine fragment imparts desirable physicochemical properties and represents a privileged structural motif found in numerous biologically active compounds.[1][2] This dual-functionality allows for its use as both a foundational scaffold and a versatile intermediate in multi-step syntheses.[3][4]

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly sought-after feature in drug design.[5][6] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] Consequently, derivatives of this compound are actively investigated for a wide spectrum of therapeutic applications, including oncology, neurology, and inflammatory diseases.[3][4][5]

Physicochemical Properties

A comprehensive understanding of the compound's properties is essential for its effective application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 80020-05-9 | [3][7][8][9] |

| Molecular Formula | C₁₂H₁₃NO₂ | [3][7][8][10] |

| Molecular Weight | 203.24 g/mol | [3][7][8][9] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 97% (typically by HPLC) | [3][4] |

| Storage Conditions | 0-8 °C | [3][4] |

| IUPAC Name | This compound | [7] |

| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O | [7][11] |

Core Application: A Scaffold for Synthesis and Drug Discovery

The utility of this compound can be broadly categorized into two synergistic areas: its role as a versatile building block in organic synthesis and its application as a core scaffold in the design of bioactive molecules.

The Aldehyde Handle: A Gateway to Molecular Complexity

The aldehyde functional group is arguably one of the most versatile in organic chemistry. It serves as an electrophilic center for nucleophilic attack and can be readily transformed into a wide range of other functionalities. This reactivity makes this compound an excellent starting point for building molecular diversity.

Key Transformations Include:

-

Reductive Amination: To form new C-N bonds, creating secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing diversity and modulating solubility and basicity.

-

Wittig Reaction: To form alkenes, allowing for the extension of carbon chains and the synthesis of stilbene-like structures.

-

Aldol and Related Condensations: To form α,β-unsaturated ketones, providing access to another class of reactive intermediates.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative functional handles for further elaboration.

Below is a diagram illustrating the synthetic potential stemming from the aldehyde moiety.

Caption: Synthetic versatility of the aldehyde group.

The Pyrrolidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is a recurring motif in a multitude of natural products and FDA-approved drugs.[2] Its inclusion in a molecular design is a strategic choice aimed at enhancing biological activity and optimizing pharmacokinetic properties. The pyrrolidine scaffold is known to participate in key binding interactions (e.g., hydrogen bonding, van der Waals forces) with protein targets.

Therapeutic Areas of Interest:

-

Oncology: Pyrrolidine-containing compounds have been developed as antagonists for critical targets in cancer progression, such as the CXCR4 chemokine receptor involved in metastasis.[5][6]

-

Neurological Disorders: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system.[3][4]

-

Anti-inflammatory and Analgesic Agents: The pyrrolidine scaffold is frequently explored for its potential to yield compounds with anti-inflammatory and pain-relieving properties.[3][4]

-

Enzyme Inhibition: Its derivatives are utilized in studies to probe and inhibit enzyme activity, contributing to the understanding of biochemical pathways.[3] For example, related spiro-pyrrolidine derivatives have shown potent inhibitory activity against the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[12]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow.

Experimental Protocols & Methodologies

To bridge theory and practice, this section provides a validated, step-by-step protocol for a common synthetic transformation using this compound.

Protocol: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the reaction of this compound with a primary amine (e.g., benzylamine) to yield a secondary amine derivative. This reaction is fundamental for building a library of compounds for screening. The causality behind this choice of reagents lies in the mildness and specificity of sodium triacetoxyborohydride, which selectively reduces the intermediate imine in the presence of the starting aldehyde, minimizing side reactions.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic, ~5% v/v)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

-

Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by the catalytic amount of acetic acid.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the Schiff base (imine) intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), as demonstrated in related synthetic procedures.[13]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for innovation in chemical and pharmaceutical research. Its predictable reactivity, coupled with the proven biological relevance of its core scaffold, ensures its continued importance.[3][4] Future applications will likely see its integration into automated synthesis platforms for the rapid generation of large compound libraries. Furthermore, its use in the construction of complex natural product analogues and novel chemical probes will continue to expand our understanding of biological systems and provide new avenues for therapeutic intervention. The versatility and reliability of this compound make it an indispensable asset for any research program focused on organic synthesis and drug discovery.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. 80020-05-9 CAS MSDS (4-(PYRROLIDINE-1-CARBONYL)-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | C12H13NO2 | CID 12788044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction: A Bifunctional Linchpin in Modern Synthesis

4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS: 80020-05-9; Mol. Formula: C₁₂H₁₃NO₂) is a versatile bifunctional molecule that has emerged as a valuable building block in organic synthesis and medicinal chemistry.[1][2][3][4] Its structure is characterized by a benzaldehyde unit, providing a reactive carbonyl group for a host of transformations, and a robust pyrrolidine amide moiety. This amide group often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, making the scaffold particularly attractive for drug discovery programs.[1][5]

These application notes provide an in-depth guide to the key synthetic transformations of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and pharmaceutical development.[1]

Figure 1. Synthetic pathways accessible from this compound.

Application I: Reductive Amination for Benzylamine Synthesis

Reductive amination is one of the most effective methods for forming C-N bonds and is a cornerstone of amine synthesis. The aldehyde functionality of the title compound readily undergoes condensation with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ to yield the target benzylamine derivative. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[6][7]

Protocol 2.1: Synthesis of N-Benzyl-4-(pyrrolidine-1-carbonyl)aniline

This protocol details the reaction with benzylamine as a representative primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic, ~5 mol%)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 4.92 mmol).

-

Dissolve the aldehyde in DCE (25 mL).

-

Add benzylamine (0.59 mL, 5.41 mmol) followed by a catalytic amount of glacial acetic acid (approx. 15 µL).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.56 g, 7.38 mmol). Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-(pyrrolidine-1-carbonyl)aniline.

Mechanism & Rationale

The reaction proceeds via the acid-catalyzed formation of an iminium ion from the aldehyde and amine. Sodium triacetoxyborohydride is the reductant of choice for several reasons:

-

Selectivity: It is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing competitive reduction to the benzyl alcohol.

-

Convenience: It is stable in anhydrous solvents and does not react violently with the catalytic acid, allowing for a one-pot procedure.[6]

Figure 2. Workflow for the one-pot reductive amination process.

Application II: Wittig Olefination for C=C Bond Formation

The Wittig reaction is a powerful tool for converting carbonyls into alkenes with high regioselectivity.[8][9] Reacting this compound with a phosphorus ylide (Wittig reagent) provides a direct route to stilbene-like structures, incorporating the pyrrolidine amide into a conjugated system. The stereochemical outcome (E vs. Z) is largely dependent on the nature of the ylide.[10]

Protocol 3.1: Synthesis of (E)-1-(4-Styrylbenzoyl)pyrrolidine

This protocol describes the reaction with benzyltriphenylphosphonium chloride to form the trans-alkene.

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

This compound (1.0 eq)

-

Strong base (e.g., n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Step-by-Step Procedure:

-

To a flame-dried, three-neck flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (e.g., 2.11 g, 5.41 mmol).

-

Add anhydrous THF (30 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-BuLi, 2.5 M in hexanes, 2.16 mL, 5.41 mmol) dropwise. The solution should turn a deep orange or red color, indicating the formation of the phosphorus ylide.

-

Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Dissolve this compound (1.00 g, 4.92 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor completion by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify by flash column chromatography (silica gel) to isolate the pure (E)-1-(4-styrylbenzoyl)pyrrolidine. The byproduct is often difficult to remove completely and may require careful chromatography or crystallization.[11]

Mechanism & Rationale

The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

-

Ylide Formation: A strong base deprotonates the phosphonium salt to generate the nucleophilic ylide.

-

Nucleophilic Attack: The ylide attacks the aldehyde carbonyl, forming a zwitterionic intermediate called a betaine.

-

Cycloaddition: The betaine rapidly collapses to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane fragments to yield the alkene and triphenylphosphine oxide. Non-stabilized ylides, like the one generated from benzyltriphenylphosphonium chloride, typically favor the formation of the Z-alkene under salt-free conditions. However, thermodynamic equilibration can often lead to the more stable E-alkene, which is common in many reported procedures.[9][10]

Application III: Gateway to Suzuki-Miyaura Cross-Coupling

While the aldehyde itself is not a direct participant in Suzuki coupling, it serves as a critical precursor for the synthesis of [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid .[12] This boronic acid derivative is a highly valuable partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures.

Protocol 4.1: Synthesis of [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid

This protocol is a representative procedure for converting an aryl aldehyde to a boronic acid via its corresponding bromide.

Part A: Conversion of Aldehyde to Aryl Bromide (Not detailed, assumed starting material for Part B or synthesized via standard methods)

Part B: Borylation via Lithium-Halogen Exchange

Materials:

-

1-Bromo-4-(pyrrolidine-1-carbonyl)benzene (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq)

-

Triisopropyl borate, B(O-iPr)₃ (1.2 eq)

-

Anhydrous THF or Diethyl Ether

-

1 M HCl solution

Step-by-Step Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add 1-bromo-4-(pyrrolidine-1-carbonyl)benzene (e.g., 1.00 g, 3.93 mmol) and dissolve in anhydrous THF (20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq, e.g., 1.73 mL of a 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add triisopropyl borate (1.09 mL, 4.72 mmol) dropwise. The reaction is often exothermic; add slowly to maintain the temperature below -65 °C.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.

-

Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude boronic acid can often be purified by trituration with hexanes/ether or by recrystallization. Note that arylboronic acids often exist in equilibrium with their cyclic anhydride trimers (boroximes).[13][14]

Protocol 4.2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

[4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid (1.2 eq)

-

Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)

Step-by-Step Procedure:

-

To a flask, add the aryl halide (e.g., 218 mg, 1.0 mmol), [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid (262 mg, 1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system (e.g., 10 mL of a 4:1 Dioxane/Water mixture).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary Table

| Reaction Type | Key Reagents | Solvent(s) | Typical Temp. | Expected Yield |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | DCE, DCM | Room Temp. | 75-95% |

| Wittig Olefination | Ph₃P=CHR, Base | THF, Ether | 0 °C to RT | 50-85% |

| Suzuki Coupling | Ar-X, Pd(0), Base | Dioxane/H₂O | 80-100 °C | 70-90% |

Conclusion

This compound is a robust and highly adaptable synthetic intermediate. Its aldehyde handle provides reliable access to amines and alkenes through fundamental organic reactions. Furthermore, its role as a stable precursor to a versatile boronic acid makes it an invaluable tool for constructing complex molecular architectures via palladium-catalyzed cross-coupling, solidifying its importance in both academic research and industrial drug development.[1][5][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H13NO2 | CID 12788044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chemimpex.com [chemimpex.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic Acid (contains v… [cymitquimica.com]

Synthetic Pathways to Novel Pyrrolidine Derivatives Utilizing 4-(Pyrrolidine-1-carbonyl)benzaldehyde: An Application & Protocol Guide

Introduction: The Significance of the Pyrrolidine Scaffold and the Utility of a Versatile Building Block

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is ideal for exploring chemical space in drug discovery, influencing properties such as solubility, metabolic stability, and target binding affinity.[3][4] Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6][7]

4-(Pyrrolidine-1-carbonyl)benzaldehyde emerges as a highly valuable and versatile starting material for the synthesis of diverse pyrrolidine-based molecules.[8][9] Its structure uniquely combines a reactive aldehyde functional group, prime for a multitude of chemical transformations, with a stable pyrrolidine-amide moiety. This latter group can significantly influence the physicochemical properties of the final derivatives, potentially enhancing their biological activity and pharmacokinetic profiles. This guide provides detailed protocols and scientific rationale for three powerful synthetic strategies—Reductive Amination, the Ugi Four-Component Reaction, and [3+2] Cycloaddition of Azomethine Ylides—leveraging this compound to construct novel and complex pyrrolidine derivatives.

Strategic Overview: Selecting the Right Synthetic Route

The choice of synthetic strategy depends on the desired complexity and functionality of the target pyrrolidine derivative. The following diagram outlines a decision-making workflow for selecting an appropriate pathway.

Caption: Decision workflow for selecting a synthetic route.

Route 1: Reductive Amination for N-Substituted Derivatives

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines.[9][10] This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[11] This method is highly efficient for converting the aldehyde group of this compound into a diverse range of N-substituted benzylamines.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄), minimizing the side reaction of aldehyde reduction to the corresponding alcohol.[10] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the intermediate iminium ion.

-

Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines, by protonating the carbonyl oxygen and activating the aldehyde.

Protocol 1: Synthesis of N-Benzyl-4-(pyrrolidine-1-carbonyl)aniline

Caption: Step-by-step workflow for reductive amination.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).

-

Add the amine (e.g., aniline, 1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted derivative.

| Parameter | Typical Value |

| Scale | 0.5 - 5.0 mmol |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 75 - 95% |

Route 2: Ugi Four-Component Reaction for High-Diversity Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single, highly atom-economical step.[1][3][7] This reaction is exceptionally powerful for generating libraries of structurally diverse compounds for high-throughput screening. The aldehyde group of this compound serves as an excellent entry point into this versatile reaction.

Causality of Experimental Choices:

-

Mechanism: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then trapped by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer from the carboxylic acid component yields the stable bis-amide product.[1]

-

Solvent: Methanol is a common and effective solvent as it readily dissolves the reactants and intermediates. "Green" alternatives like water or solvent-free conditions have also proven effective, sometimes enhancing reaction rates.[1]

-

Concentration: Ugi reactions are often favored at higher concentrations (0.5–2 M) to drive the equilibria towards product formation.

Protocol 2: Synthesis of a Peptide-Mimetic Derivative

Caption: Step-by-step workflow for the Ugi reaction.

Materials:

-

This compound (Aldehyde component)

-

Benzylamine (Amine component)

-

Acetic Acid (Carboxylic acid component)

-

tert-Butyl isocyanide (Isocyanide component)

-

Methanol (MeOH)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

In a vial, combine this compound (1.0 eq), benzylamine (1.0 eq), and acetic acid (1.0 eq).

-

Add methanol to achieve a concentration of approximately 1.0 M.

-

Stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl isocyanide (1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Seal the vial and stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or preparative HPLC to isolate the desired Ugi product.

| Parameter | Typical Value |

| Scale | 0.1 - 1.0 mmol |

| Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours |

| Typical Yield | 50 - 90% |

Route 3: [3+2] Cycloaddition for Stereochemically Rich Pyrrolidines

The [3+2] cycloaddition reaction of azomethine ylides is a powerful method for the diastereoselective and enantioselective synthesis of highly substituted pyrrolidines.[12][13] The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of an aldehyde with an α-amino acid, such as proline or sarcosine, via a decarboxylative route.[14] This ylide then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. Using this compound in this reaction leads to the formation of complex spiro- or fused-ring systems.

Causality of Experimental Choices:

-

Ylide Generation: The condensation of this compound with L-proline at elevated temperatures generates the azomethine ylide through a thermal decarboxylation process.

-

Dipolarophile: N-phenylmaleimide is an excellent dipolarophile due to its electron-deficient double bond, which readily reacts with the electron-rich azomethine ylide.

-

Catalyst: While this thermal reaction can proceed without a catalyst, silver(I) salts (e.g., AgOAc or Ag₂CO₃) can catalyze the reaction at lower temperatures, often with improved stereoselectivity.[15]

-

Solvent: A high-boiling point solvent such as toluene or xylene is required for the thermal, uncatalyzed reaction to facilitate decarboxylation.

Protocol 3: Synthesis of a Spirooxindole-Pyrrolidine Derivative

Caption: Step-by-step workflow for [3+2] cycloaddition.

Materials:

-

This compound

-

L-Proline

-

N-Phenylmaleimide

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), L-proline (1.2 eq), and N-phenylmaleimide (1.0 eq).

-

Add toluene to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, collecting the water generated in the Dean-Stark trap.

-

Monitor the reaction for the disappearance of starting materials by TLC.

-

Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude residue is then purified by flash column chromatography on silica gel to afford the spiro-pyrrolidine cycloadduct. The reaction typically yields a single major diastereomer.

| Parameter | Typical Value |

| Scale | 0.5 - 2.0 mmol |

| Temperature | Reflux in Toluene (~111 °C) |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 60 - 85% |

Conclusion

This compound stands out as a strategic building block for the synthesis of novel, biologically relevant pyrrolidine derivatives. The three distinct synthetic routes detailed in this guide—reductive amination, the Ugi four-component reaction, and [3+2] cycloaddition—offer researchers a powerful and versatile toolkit. By carefully selecting the appropriate methodology, chemists can efficiently access a wide range of structures, from simple N-substituted derivatives to complex, stereochemically dense polycyclic systems, paving the way for new discoveries in drug development and chemical biology. Each protocol is designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in the research laboratory.

References

- 1. sciepub.com [sciepub.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. gctlc.org [gctlc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Strategic Role of 4-(Pyrrolidine-1-carbonyl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of success. Among the myriad of available chemical scaffolds, 4-(Pyrrolidine-1-carbonyl)benzaldehyde has emerged as a versatile and highly valuable building block. Its unique structural amalgamation of a pyrrolidine amide and a reactive benzaldehyde moiety provides a robust platform for the synthesis of diverse and complex molecular architectures with significant therapeutic potential. This guide offers an in-depth exploration of the role of this compound in medicinal chemistry, complete with detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals.

I. The Molecular Rationale: Unpacking the Therapeutic Potential

The efficacy of this compound as a scaffold in medicinal chemistry is rooted in the synergistic contribution of its constituent functional groups. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged structure in drug design, frequently found in a wide array of approved pharmaceuticals.[1][2] Its non-planar, sp³-rich nature allows for the exploration of three-dimensional chemical space, a crucial factor for enhancing target binding affinity and specificity.[3] Furthermore, the pyrrolidine moiety can significantly influence the pharmacokinetic properties of a molecule, including its solubility, metabolic stability, and cell permeability.[4]

The benzaldehyde group, on the other hand, serves as a versatile synthetic handle. Its aldehyde functionality is readily amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the facile introduction of diverse substituents and the construction of complex molecular frameworks. The para-substitution pattern of the pyrrolidine carbonyl group on the benzene ring also influences the electronic properties of the aldehyde, which can be strategically exploited in various synthetic strategies.

II. Therapeutic Applications: A Survey of Bioactive Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the broad applicability of this chemical scaffold. While specific, named drug candidates originating directly from this starting material are not extensively documented in publicly available literature, the general classes of compounds synthesized from related structures point to its significant potential.

A. Neurological Disorders

The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[1] The use of this compound as an intermediate for the synthesis of compounds aimed at treating neurological disorders is a key area of interest.[5][6] The pyrrolidine moiety can facilitate blood-brain barrier penetration, a critical requirement for CNS-acting drugs.

B. Anti-inflammatory and Analgesic Agents

Research has highlighted the potential for pyrrolidine derivatives to exhibit anti-inflammatory and analgesic properties.[5][6] The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics represents a promising application for this compound. The scaffold can be elaborated to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[2]

C. Enzyme Inhibition

The structural features of this compound make it an attractive starting point for the design of various enzyme inhibitors.[6] The pyrrolidine ring can be tailored to fit into specific enzymatic pockets, while the rest of the molecule can be functionalized to interact with key catalytic residues.

III. Synthetic Protocols and Methodologies

The true utility of this compound lies in its synthetic versatility. Below are detailed protocols for key transformations that leverage the reactivity of the aldehyde functional group.

A. Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone reaction for introducing nitrogen-containing functional groups. This two-step, one-pot procedure involves the initial formation of an imine or iminium ion, followed by its reduction to an amine.

Protocol 1: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the primary or secondary amine (1.0-1.2 eq).

-